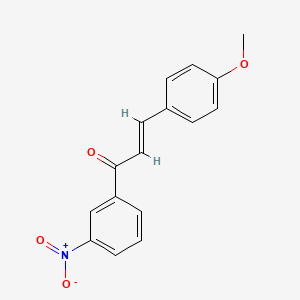

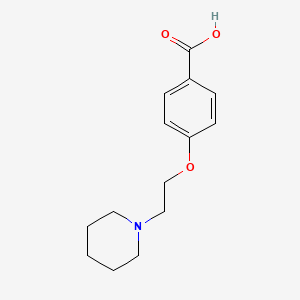

3-(4-甲氧基苯基)-1-(3-硝基苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves the reaction of appropriate phenyl compounds with acrylonitrile derivatives. In one study, the compound was synthesized and characterized using various spectroscopic techniques, including FT-IR, UV-vis, and NMR spectroscopy. The compound was confirmed by X-ray diffraction studies, indicating its crystalline nature . Another related compound, a curcumin congener, was synthesized and its structure was elucidated using similar spectroscopic methods .

Molecular Structure Analysis

The molecular structure of the compound has been investigated using density functional theory (DFT) and confirmed by X-ray diffraction studies. The compound crystallizes in the triclinic crystal class and exhibits a dimeric nature in its solid-state structure . Theoretical calculations at the DFT level have been used to predict the vibrational wavenumbers and to assign them with the help of potential energy distribution (PED) . The molecular conformation and electronic properties, such as HOMO and LUMO energies, were also studied using time-dependent DFT (TD-DFT) .

Chemical Reactions Analysis

The electrochemical behavior of related unsymmetrical dihydropyridine compounds in protic medium has been studied, revealing insights into the reduction and oxidation pathways that could be relevant to similar compounds like 3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one . Nitration reactions of lignin model compounds provide additional context for understanding the reactivity of the nitro group in aromatic systems .

Physical and Chemical Properties Analysis

The compound's physical and chemical properties, including spectroscopic properties, were examined using various techniques. The dipole moment, linear polarizability, and first hyperpolarizability values were computed, suggesting that the compound could be a good nonlinear optical material . The thermodynamic properties at different temperatures were calculated, revealing correlations between standard heat capacity, standard entropy, standard enthalpy changes, and temperatures . Additionally, the anti-hepatic cancer activity of a related compound was studied, indicating potential biological applications .

科学研究应用

癌症研究

- Ru(II)配合物用于乳腺癌治疗:一项研究合成了Ru(II) DMSO配合物,其中包括取代香豆素配体,包括3-(4-甲氧基苯基)-1-(3-硝基苯基)丙-2-烯-1-酮的衍生物。这些化合物显示出显著的抗乳腺癌活性,表明它们有潜力作为化疗药物(Singh et al., 2016)。

光学和材料科学

- 非线性光学性质:研究了3-(4-甲氧基苯基)-1-(3-硝基苯基)丙-2-烯-1-酮的非线性光学性质,展示了显著的二阶和三阶非线性特性,使其成为光学应用的候选(Maidur et al., 2017)。

- 光限制应用:另一项研究关注香豆素衍生物的三阶非线性光学性质,包括3-(4-甲氧基苯基)-1-(3-硝基苯基)丙-2-烯-1-酮,用于光限制和激光保护的潜在应用(Maidur & Patil, 2018)。

晶体学和化学分析

- 晶体结构分析:报道了3-(4-甲氧基苯基)-1-(3-硝基苯基)丙-2-烯-1-酮及其异构体的晶体结构,提供了有关分子构象和相互作用的见解(Bolte, Schütz, & Bader, 1996)。

环境化学

- 木烟排放的大气化学:一项涉及类似结构化合物coniferyl醇与NO3自由基反应的研究,为了解相关化合物在大气中的化学行为提供了见解(Liu, Wen, & Wu, 2017)。

农药研究

- 杀线虫活性:对包括3-(4-甲氧基苯基)-1-(4-羟基苯基)丙-2-烯-1-酮在内的各种香豆素衍生物的合成和生物评价研究揭示了它们对根结线虫特别是杀线虫的潜在性(Kumari, Singh, & Walia, 2014)。

属性

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(11-13)17(19)20/h2-11H,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBJAJKMNVQHFX-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416692 |

Source

|

| Record name | SBB055408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73911-01-0 |

Source

|

| Record name | SBB055408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is known about the crystal structure of (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one?

A1: Research indicates that (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one crystallizes with two independent molecules present in its asymmetric unit. [] This means that within the smallest repeating unit of the crystal lattice, there are two distinct molecules of the compound. Additionally, the dihedral angles between the two benzene rings within each molecule are reported as 5.1° and 6.2°. [] This provides insight into the spatial arrangement of the molecule and can be relevant for understanding its interactions and potential applications.

Q2: Does the structure of (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one relate to its potential to form hydrogen bonds?

A2: While the provided research [] doesn't specifically investigate hydrogen bonding in (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, a related study [] explores this phenomenon in detail for similar β-enaminones. This research highlights that short intramolecular N-H…O hydrogen bonds in such molecules are influenced by both electronic effects (resonance-assisted hydrogen bonding modulated by substituents) and steric factors. Notably, incorporating the enaminonic C-C or C-N bond within an aliphatic six-membered ring can significantly contribute to stronger N-H…O hydrogen bonding. Therefore, understanding the structural characteristics of (E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, particularly the presence of any rings or potential hydrogen bond donors/acceptors, can provide valuable insights for predicting its hydrogen bonding capabilities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-3-chloro-](/img/structure/B1310694.png)

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)